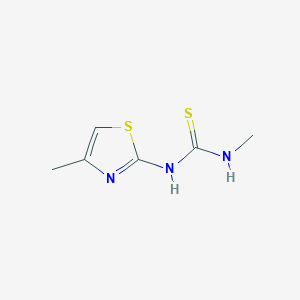![molecular formula C19H25N3O3S B12119632 (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structural components, including a thiadiazole ring and a substituted phenylprop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Formation of Thiadiazole Ring: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
-
Ethyl Substitution: : The thiadiazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Prop-2-enamide Moiety: : The next step involves the synthesis of the prop-2-enamide moiety. This can be done by reacting 3-methoxy-4-(pentyloxy)benzaldehyde with malonic acid in the presence of piperidine to form the corresponding cinnamic acid derivative, which is then converted to the amide using thionyl chloride and ammonia.
-
Coupling Reaction: : Finally, the thiadiazole and the prop-2-enamide moieties are coupled together using a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiadiazole ring, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the double bonds in the prop-2-enamide moiety, converting them to single bonds and potentially altering the compound’s biological activity.
-
Substitution: : The methoxy and pentyloxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Saturated amides.
Substitution Products: Phenyl derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to the presence of the thiadiazole ring, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Anti-inflammatory Drugs: The compound’s structure suggests potential anti-inflammatory activity, which could be explored for the development of new therapeutic agents.
Industry
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The thiadiazole ring can interact with metal ions in biological systems, potentially inhibiting enzyme activity. The prop-2-enamide moiety can interact with protein targets, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(butyloxy)phenyl]prop-2-enamide
Uniqueness
The unique combination of the ethyl-substituted thiadiazole ring and the methoxy-pentyloxy-substituted phenylprop-2-enamide moiety distinguishes this compound from its analogs. This specific structure may confer unique biological activities and chemical properties, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-6-7-12-25-15-10-8-14(13-16(15)24-3)9-11-17(23)20-19-22-21-18(5-2)26-19/h8-11,13H,4-7,12H2,1-3H3,(H,20,22,23)/b11-9+ |
Clé InChI |
AABOPECLBMPFDA-PKNBQFBNSA-N |
SMILES isomérique |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)CC)OC |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)
![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)

![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)

![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)


![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)



